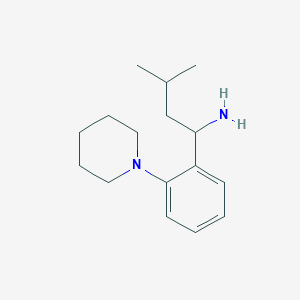

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARYLRSDNWJCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

This guide provides a comprehensive technical overview of the synthetic pathways and underlying mechanisms for producing 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine. As a critical intermediate in the synthesis of the oral antidiabetic agent Repaglinide, understanding its efficient and scalable production is of paramount importance to the pharmaceutical industry.[1] This document moves beyond a simple recitation of steps to explore the chemical logic, process optimization, and mechanistic principles that govern this synthesis, tailored for an audience of research, development, and process chemists.

Strategic Analysis: A Retrosynthetic Approach

To logically deconstruct the target molecule, (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (IUPAC Name: (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine), we can identify two primary bond disconnections that inform the most viable forward-synthetic strategies.

Caption: Retrosynthetic analysis of the target amine.

This analysis reveals a convergent strategy:

-

Amine Formation: The primary amine can be installed late-stage via the reduction of an oxime or through direct reductive amination of a ketone precursor.

-

Carbon Framework Construction: The bond between the phenyl ring and the butyl side chain can be formed via a nucleophilic addition, such as a Grignard reaction, onto an aldehyde.

-

Aromatic Core Synthesis: The 2-piperidinophenyl moiety is readily accessible through a nucleophilic aromatic substitution (SNAr) reaction.

Following this logic, a robust multi-step synthesis emerges, beginning from commercially available halogenated benzaldehydes.

The Core Synthesis Pathway: A Mechanistic Deep Dive

A widely reported and industrially relevant synthesis proceeds through several key transformations, each selected for its reliability and efficiency.[1]

Step 1: Synthesis of 2-(Piperidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

The foundational 2-piperidinophenyl scaffold is constructed by reacting a suitable ortho-substituted benzaldehyde with piperidine. 2-Fluorobenzaldehyde is an ideal starting material due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

-

Mechanism: The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing aldehyde group polarizes the ring, making the C1 carbon (ipso-carbon) electrophilic. Piperidine, a potent secondary amine nucleophile, attacks this carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the fluoride leaving group. A weak base, such as potassium carbonate, is employed to neutralize the generated hydrofluoric acid.[2]

Caption: Mechanism of SNAr for piperidine addition.

Step 2: C-C Bond Formation via Grignard Reaction

With the aldehyde in place, the isobutyl side chain is introduced using a Grignard reagent. Isobutylmagnesium bromide adds to the electrophilic carbonyl carbon of 2-(piperidin-1-yl)benzaldehyde.

-

Mechanism: This is a nucleophilic addition reaction. The highly polarized C-Mg bond of the Grignard reagent renders the isobutyl group strongly nucleophilic and basic. It attacks the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the secondary alcohol, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-ol.[3]

-

Critical Consideration: Grignard reactions are notoriously sensitive to protic sources. The entire apparatus must be rigorously dried, and anhydrous ether or THF must be used as the solvent to prevent the Grignard reagent from being quenched by water.[3]

Step 3: Oxidation to the Ketone Intermediate

To prepare for the introduction of the amine, the secondary alcohol is oxidized to the corresponding ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one.

-

Reagent Selection: A variety of oxidizing agents can accomplish this transformation. For laboratory scale, chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective. For industrial applications, milder and less toxic methods such as Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane are preferred to avoid heavy metal waste streams.

Step 4 & 5: Amine Installation - A Comparative Analysis

The final and most critical transformation is the conversion of the ketone to the primary amine. Two primary strategies are employed, with significant differences in efficiency and environmental impact.

Strategy A: Oximation Followed by Reduction

This is a well-documented, two-step approach.[1]

-

Oximation: The ketone is condensed with hydroxylamine (NH₂OH) to form an oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

-

Reduction: The resulting oxime is then reduced to the primary amine.

-

Traditional Method: A common reagent system is Nickel(II) chloride and sodium borohydride (NiCl₂-NaBH₄). However, this method is fraught with challenges, including the generation of numerous impurities, difficult product isolation (workup), low yields, and significant environmental concerns due to nickel waste.[1]

-

Improved Method: A far superior approach is catalytic hydrogenation . The oxime is reduced using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). This method is environmentally benign ("green"), proceeds with a simple workup, and delivers the final product in excellent yield (up to 95.5%).[1]

-

Strategy B: Direct Reductive Amination

A more atom-economical and convergent approach is the direct reductive amination of the ketone.

-

Mechanism: This one-pot reaction involves two key events. First, the ketone reacts with an ammonia source to form an imine intermediate in equilibrium. Second, a reducing agent present in the reaction mixture reduces the imine in situ to the final primary amine.[4]

-

Reagent System:

-

Amine Source: A large excess of ammonia (e.g., a saturated solution in methanol) is crucial. This high concentration shifts the equilibrium towards imine formation and minimizes a key side reaction: the newly formed primary amine attacking another molecule of the starting ketone to form a secondary amine byproduct.[4][5]

-

Reducing Agent: Mild reducing agents are required that selectively reduce the imine C=N bond without reducing the starting ketone C=O bond. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[5][6]

-

Caption: The two-stage process of direct reductive amination.

Data Summary & Protocol Examples

Table 1: Synthesis Pathway Summary

| Step | Transformation | Starting Material | Key Reagents | Product/Intermediate | Typical Yield |

| 1 | SNAr | 2-Fluorobenzaldehyde | Piperidine, K₂CO₃, DMF | 2-(Piperidin-1-yl)benzaldehyde | ~92%[2] |

| 2 | Grignard Addition | 2-(Piperidin-1-yl)benzaldehyde | Isobutylmagnesium bromide, THF | 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-ol | Good to High |

| 3 | Oxidation | Secondary Alcohol | PCC or Swern Reagents | 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one | High |

| 4 | Oximation | Ketone Intermediate | Hydroxylamine (NH₂OH·HCl) | 3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl oxime | Good |

| 5 | Reduction | Oxime Intermediate | H₂, Raney Ni or Pd/C | Target Amine | >95% [1] |

| Alt. | Reductive Amination | Ketone Intermediate | NH₃ (excess), NaBH(OAc)₃ | Target Amine | Good to High |

Table 2: Comparison of Final Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Oxime Reduction (Traditional) | NiCl₂-NaBH₄ | Inexpensive reagents | Low yield, many impurities, difficult workup, environmental concerns (metal waste).[1] |

| Oxime Reduction (Modern) | Catalytic Hydrogenation (H₂/Catalyst) | High yield (95.5%), high purity, simple workup, environmentally friendly.[1] | Requires specialized hydrogenation equipment (autoclave). |

| Direct Reductive Amination | NH₃, NaBH(OAc)₃ | Fewer steps (one-pot), high atom economy. | Requires large excess of ammonia to prevent side products, reagent cost.[5] |

Experimental Protocols (Illustrative Examples)

Protocol 1: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

This protocol is adapted from established procedures.[2]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq., 161 mmol) and anhydrous N,N-Dimethylformamide (DMF) (approx. 8 volumes).

-

Reagent Addition: Add piperidine (1.2 eq., 193 mmol) followed by powdered potassium carbonate (1.2 eq., 193 mmol) to the solution.

-

Reaction: Heat the resulting suspension with vigorous stirring to 130 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into cold water. Adjust the pH to ~5 using a citric acid solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a red oil (Typical yield: ~92%).[2]

Protocol 2: General Procedure for Direct Reductive Amination

This protocol is a generalized representation based on standard laboratory practices.[6]

-

Setup: In a round-bottom flask, dissolve the ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one (1.0 eq., 20 mmol), in a suitable solvent such as methanol or ethyl acetate (40 mL).

-

Amine Source: Add a large excess of the ammonia source (e.g., saturate the methanol with ammonia gas or use a commercial solution of 7N NH₃ in MeOH, >10 eq.).

-

Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq., 24 mmol) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.

Conclusion

The synthesis of this compound is a well-optimized process that hinges on a sequence of classic organic transformations. While multiple routes exist, the pathway involving SNAr, Grignard addition, oxidation, and a final reduction step is the most established. For the critical amine installation step, catalytic hydrogenation of the oxime intermediate represents a significant improvement over older methods, offering superior yield, purity, and environmental credentials.[1] The direct reductive amination pathway presents a compelling alternative that offers increased efficiency and atom economy, making it an attractive option for process optimization. The choice between these final-step strategies will ultimately depend on available equipment, scale, and specific economic and environmental goals of the drug development program.

References

-

Liu, H., Huang, D., & Zhang, Y. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research. [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry & Biochemistry. [Link]

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

-

Erowid. (n.d.). Reductive Amination Review. [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Reductive Amination Review [erowid.org]

- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 6. rsc.org [rsc.org]

Spectroscopic data of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

A Methodological and Predictive Analysis

To the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive framework for the spectroscopic characterization of the novel compound this compound. Due to the absence of this specific molecule in publicly available spectral databases, this document serves as a predictive and methodological blueprint. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and provides detailed protocols for acquiring and interpreting this data.

Structural Overview and Predicted Spectroscopic Highlights

This compound is a tertiary amine featuring a chiral center at the benzylic position. Its structure comprises a phenyl ring substituted with a piperidine group ortho to a 1-amino-3-methylbutyl chain. This combination of an aromatic core, a saturated heterocycle, and a chiral aliphatic side chain suggests a rich and distinct spectroscopic profile.

Predicted Key Spectroscopic Features:

-

¹H NMR: A complex spectrum with distinct signals for the aromatic protons, the methine proton at the chiral center, and the diastereotopic protons of the piperidine and butyl groups.

-

¹³C NMR: A predictable number of signals corresponding to the unique carbon environments, with chemical shifts indicative of aromatic, aliphatic, and amine-adjacent carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C-N stretching.

-

Mass Spectrometry: A clear molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the butyl chain and the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be complex due to the molecule's asymmetry. The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the key protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | 4H |

| CH-NH₂ (1H) | ~4.0 - 4.5 | Triplet or Doublet of Doublets | 1H |

| Piperidine (axial & equatorial, 10H) | 1.5 - 3.0 | Multiplets | 10H |

| CH₂ (butyl, 2H) | 1.2 - 1.8 | Multiplet | 2H |

| CH (butyl, 1H) | 1.0 - 1.5 | Multiplet | 1H |

| CH₃ (butyl, 6H) | 0.8 - 1.0 | Doublet | 6H |

| NH₂ (2H) | 1.0 - 3.0 (broad) | Singlet (broad) | 2H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | 145 - 155 |

| Aromatic (C-H) | 115 - 130 |

| Aromatic (C-C) | 135 - 145 |

| CH-NH₂ | 50 - 60 |

| Piperidine (CH₂) | 25 - 55 |

| Butyl (CH₂) | 35 - 45 |

| Butyl (CH) | 25 - 35 |

| Butyl (CH₃) | 20 - 25 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those in the NH₂ group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse sequence such as the zg30.

-

Acquire a ¹³C NMR spectrum using a pulse sequence with proton decoupling, like zgpg30.

-

For more detailed structural elucidation, consider 2D NMR experiments like COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons).

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-H Bend (primary amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₆H₂₆N₂) is 246.40 g/mol . Therefore, the molecular ion peak should appear at m/z = 246.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butylamine side chain is a likely fragmentation pathway.

-

Loss of the butyl group: Fragmentation could lead to the loss of the 3-methylbutyl group.

-

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in positive ion mode, as the amine groups are readily protonated. The primary ion observed will likely be the [M+H]⁺ ion at m/z = 247.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (CAS 147769-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 147769-93-5, scientifically known as (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. This molecule is of significant interest to the pharmaceutical industry, primarily as a known impurity of the anti-diabetic drug, Repaglinide. This document delineates its chemical structure, physicochemical properties, and its relationship with the parent drug. Furthermore, it explores the analytical methodologies for its detection and characterization and discusses its synthesis. While direct pharmacological and toxicological data on this specific impurity are limited, this guide will leverage the known properties of its parent compound, Repaglinide, to infer potential biological relevance and guide future research.

Chemical Identity and Structure

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine , also recognized as Repaglinide EP Impurity C, is a chiral molecule belonging to the class of phenethylamines.[1] Its structure features a piperidine ring and a chiral center, which are key determinants of its chemical behavior and potential biological interactions.

Chemical Structure:

Caption: 2D structure of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 147769-93-5 |

| IUPAC Name | (1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine |

| Synonyms | (S)-3-Methyl-1-(2-(1-piperidyl)phenyl)butylamine, Repaglinide EP Impurity C, (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine |

| Molecular Formula | C₁₆H₂₆N₂ |

| Molecular Weight | 246.39 g/mol |

| InChI Key | CARYLRSDNWJCJV-HNNXBMFYSA-N |

| SMILES | CC(C)CN |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this specific impurity are not extensively published. However, based on its structure and data from chemical suppliers, the following properties can be summarized.

Table 2: Physicochemical Properties

| Property | Value/Information |

| Physical State | Likely a solid at room temperature |

| Purity | Commercially available with purity ≥97% |

| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects) |

| Storage | Recommended to be stored in a dark place under an inert atmosphere at 2-8°C. |

Relationship to Repaglinide and Potential Biological Significance

The primary context in which CAS 147769-93-5 is studied is as an impurity of Repaglinide , a short-acting insulin secretagogue used for the treatment of type 2 diabetes.[2] Repaglinide functions by closing ATP-dependent potassium channels in the pancreatic β-cell membrane, which leads to depolarization, calcium influx, and subsequent insulin secretion.[3][4]

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory bodies mandate the identification and control of impurities to ensure patient safety.[5] While the metabolites of Repaglinide are reported to not have clinically relevant hypoglycemic effects, the biological activity of synthetic impurities like (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is not well-documented in publicly available literature.[6]

Given its structural similarity to a key intermediate of Repaglinide, it is plausible that this impurity could have some, albeit likely weak, pharmacological or toxicological effects. Further studies are warranted to fully elucidate its pharmacological profile.

Sources

An In-depth Technical Guide to (1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, a key chemical intermediate and a known impurity in the synthesis of the antidiabetic drug, Repaglinide. This document delves into its chemical identity, synthesis, physicochemical properties, and analytical characterization, offering valuable insights for researchers in medicinal chemistry, process development, and quality control.

Chemical Identity and Nomenclature

(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a chiral molecule with a piperidine moiety attached to a phenyl ring, which in turn is bonded to a butylamine chain. Its specific stereochemistry is crucial for its role as a precursor in the synthesis of Repaglinide. Due to its prevalence as a related substance in pharmaceutical manufacturing, it is often referred to by various synonyms and identifiers.

| Identifier Type | Identifier | Source |

| IUPAC Name | (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | PubChem[1] |

| CAS Number | 147769-93-5 | PubChem[1] |

| Molecular Formula | C₁₆H₂₆N₂ | PubChem[1] |

| Molecular Weight | 246.39 g/mol | PubChem[1] |

| Synonym | Repaglinide Impurity C | FDA Global Substance Registration System[2] |

| Synonym | (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine | PubChem[1] |

| Synonym | (+)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine | PubChem[1] |

| Synonym | BENZENEMETHANAMINE, ALPHA-(2-METHYLPROPYL)-2-(1-PIPERIDINYL)-, (ALPHAS)- | PubChem[1] |

| InChI Key | CARYLRSDNWJCJV-HNNXBMFYSA-N | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-White Solid | Allmpus[3] |

| Solubility | Soluble in Methanol, DMSO | Allmpus[3] |

| Polar Surface Area (PSA) | 29.3 Ų | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of (1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

The synthesis of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a critical step in the production of Repaglinide. An efficient, one-pot process has been developed to improve yield and reduce costs associated with this key intermediate.[4] The synthesis involves a sequence of nucleophilic substitution, Grignard reaction, reduction, and resolution.[4]

Caption: Generalized synthetic workflow for (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine.

Experimental Protocol: One-Pot Synthesis

The following is a generalized protocol based on the principles of the improved one-pot synthesis.[4][5]

-

Grignard Reaction: To a solution of o-fluorobenzaldehyde in an appropriate solvent (e.g., THF), add isobutylmagnesium bromide dropwise at a controlled temperature. The reaction is monitored until completion.

-

Oxidation: The resulting alcohol from the Grignard reaction is oxidized using a suitable oxidizing agent to the corresponding ketone.

-

Piperidine Substitution: The ketone is then reacted with piperidine under conditions that facilitate nucleophilic aromatic substitution of the fluorine atom.

-

Oximation: The resulting 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one is converted to its oxime by reacting with hydroxylamine hydrochloride.

-

Reduction: The oxime is reduced to the racemic amine, (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, via catalytic hydrogenation, which is a more environmentally friendly method compared to reductions using reagents like NiCl₂-NaBH₄.[5]

-

Resolution: The racemic mixture is resolved using a chiral resolving agent, such as N-acetyl-L-glutamic acid, in a suitable solvent system (e.g., acetone:water) to selectively crystallize the desired (S)-enantiomer.[4]

Biological Context: Relationship to Repaglinide

(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is primarily of interest due to its role as a key intermediate in the synthesis of Repaglinide, an oral antidiabetic drug.[6] Repaglinide belongs to the meglitinide class of insulin secretagogues and is used to manage type 2 diabetes mellitus.

Mechanism of Action of Repaglinide

Repaglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic β-cells. This action is mediated by the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[7] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Caption: Signaling pathway of Repaglinide's insulinotropic action.

Analytical Characterization

Accurate analytical methods are essential for the quality control of active pharmaceutical ingredients (APIs) and the detection of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Repaglinide and its related compounds.

Caption: General workflow for the analytical characterization of Repaglinide Impurity C.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a composite of established methods for the analysis of Repaglinide and its impurities.[8][9][10]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[9]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 3.5).[8] A common mobile phase composition is a 60:40 (v/v) ratio of methanol to buffer.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where both Repaglinide and its impurities show significant absorbance, for instance, 214 nm or 242 nm.[8]

-

Sample Preparation:

-

Accurately weigh a known amount of the sample (bulk drug or powdered tablets).

-

Dissolve the sample in a suitable solvent, such as methanol.

-

Dilute the solution to a known concentration with the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis: Inject a fixed volume (e.g., 20 µL) of the prepared sample solution into the HPLC system and record the chromatogram.

-

Quantification: The amount of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine (Repaglinide Impurity C) is determined by comparing its peak area to that of a reference standard of known concentration.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of the compound.

-

¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the molecular structure. The spectra of piperidinophenyl derivatives will show characteristic signals for the aromatic protons, the piperidine ring protons, and the protons of the butylamine chain.[11][12]

-

FT-IR: Used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aliphatic and aromatic groups, and C-N stretching are expected.[12][13]

The Significance of the Piperidine Moiety in Drug Development

The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals. Its inclusion in a molecule can significantly influence its physicochemical and pharmacological properties. The piperidine scaffold can enhance a compound's solubility, receptor binding affinity, and metabolic stability, making it a valuable building block in drug design.

Conclusion

(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a compound of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of Repaglinide. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for the efficient and controlled manufacturing of this important antidiabetic drug. The methods and data presented in this guide provide a solid foundation for researchers and professionals working with this compound and its derivatives.

References

-

Kolĺa, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., Bhattacharya, A., Sundaram, V., & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593–597. [Link]

-

Allmpus. (n.d.). Repaglinide EP Impurity C / Repaglinide BP Impurity C / Repaglinide USP RC A. Retrieved from [Link]

-

Prasad, K., Srinivas, K., Alegete, P., & Albaseer, S. S. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

-

Prajapati, D. N., & Patel, C. N. (2011). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences, 73(4), 451–455. [Link]

-

Oriental Journal of Chemistry. (n.d.). A Novel Stability Indicating Rp-Uplc-Dad Method for Determination of Metformin and Empagliflozin in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

Sree, J. P., & Sankar, D. G. (2015). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. International Journal of Pharmaceutical and Clinical Research, 7(4), 281-286. [Link]

-

Ruzilawati, A. B., Wahab, M. S., & Imran, A. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. ResearchGate. [Link]

-

Patil, A. D., Changare, H. V., Rane, S. S., Chaudhari, R. Y., Narkhede, M. T., & Zope, S. D. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. International Journal of Pharmaceutical Research and Applications, 10(4), 33-40. [Link]

-

Zhang, Y., Liu, T., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Semantic Scholar. [Link]

- CN100445275C - A kind of technique of synthesizing repaglinide. (2008).

- CN103012319A - Repaglinide intermediate synthesis process improvement. (2013).

-

National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Database. Retrieved from [Link]

-

Kumar, A., Singh, G., & Kumar, D. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

Avdeef, A., & Tsinman, O. (2008). Ionization, lipophilicity and solubility properties of repaglinide. ResearchGate. [Link]

-

Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [Link]

- TW201002668A - Preparing method of repaglinide. (2010).

-

Avcı, D., & Atalay, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]

-

Basavaraj, K., et al. (2012). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. International Journal of Drug Development & Research, 4(3), 259-268. [Link]

-

FDA Global Substance Registration System. (n.d.). 3-METHYL-1-(2-(PIPERIDIN-1-YL)PHENYL)BUTAN-1-AMINE, (1S)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. PubChem Compound Database. Retrieved from [Link]

-

PharmaCompass. (n.d.). (S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE. Retrieved from [Link]

-

Kurt, M., Yurdakul, Ş., & Yurdakul, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. [Link]

-

Impactfactor. (n.d.). UPLC Estimation of an Antidiabetic Drug by Method Development and Validation Followed by Stability Indicating Studies. Retrieved from [Link]

-

Rajput, S. J., & Vanjari, K. M. (2006). Validated analytical methods for repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 68(6), 793. [Link]

-

ChemBK. (2024). 3-Methyl-1-butanamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Butanamine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. [Link]

Sources

- 1. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-1-(2-(PIPERIDIN-1-YL)PHENYL)BUTAN-1-AMINE, (1S)- [drugfuture.com]

- 3. allmpus.com [allmpus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]

- 7. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Strategic Role of (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine in the Synthesis of Repaglinide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, crucial for the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the biological activity residing almost exclusively in the (S)-enantiomer.[3][4] The synthesis of this chiral molecule is therefore a significant undertaking in pharmaceutical chemistry. This guide elucidates the pivotal role of a key chiral intermediate, (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine. This molecule serves as the cornerstone for establishing the correct stereochemistry and incorporating a critical pharmacophoric group. We will dissect the synthesis of this intermediate via distinct methodologies, detail its subsequent condensation to form the Repaglinide backbone, and provide field-proven insights into the causality behind these process choices.

Part 1: Introduction to Repaglinide: A Stereospecific Insulin Secretagogue

Repaglinide, chemically known as (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid, effectively lowers postprandial blood glucose levels.[5][6] Its mechanism of action involves the closure of ATP-dependent potassium channels on the surface of pancreatic β-cells.[2][6] This action mimics the physiological mealtime insulin release profile, making it a valuable therapeutic agent.[6]

The molecular structure of Repaglinide contains a single chiral center. Pharmacological studies have definitively shown that the hypoglycemic activity is attributable to the (S)-enantiomer, which is reported to be 25 times more active than its corresponding (R)-enantiomer.[3][4] This stereospecificity mandates a synthetic strategy that can produce the (S)-enantiomer with high enantiomeric purity, making the synthesis and sourcing of the chiral amine intermediate a critical control point in the entire manufacturing process.

Part 2: The Core Intermediate: (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

The strategic importance of (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (CAS: 147769-93-5) cannot be overstated.[7][8] It is the molecular fragment that introduces the crucial stereocenter into the final Repaglinide molecule. Furthermore, it provides the bulky, lipophilic 2-piperidinophenyl group which, along with the isobutyl group, contributes significantly to the molecule's interaction with its binding site on the sulfonylurea receptor (SUR1) of the β-cell.[6] An efficient and stereocontrolled synthesis of this amine is therefore paramount for the economic and scalable production of Repaglinide.

Sources

- 1. veeprho.com [veeprho.com]

- 2. ClinPGx [clinpgx.org]

- 3. Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine | 147769-93-5 [chemicalbook.com]

Chiral properties of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

An In-Depth Technical Guide to the Chiral Properties of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Abstract

This technical guide provides a comprehensive examination of the chiral properties, stereoselective synthesis, and analytical characterization of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine. This molecule is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Repaglinide, an antidiabetic agent. The narrative emphasizes the profound impact of stereochemistry on pharmacological activity, guiding the reader through the causal relationships in experimental design, from asymmetric synthesis strategies to rigorous methods for determining enantiomeric purity. Detailed protocols for synthesis, chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) spectroscopy are presented, underpinned by authoritative references to ensure scientific integrity. This document is designed to serve as a practical and theoretical resource for professionals engaged in the fields of medicinal chemistry, pharmaceutical development, and quality control.

The Imperative of Chirality in Modern Drug Development

In the realm of pharmacology, chirality is not a subtle academic detail but a pivotal factor governing a drug's efficacy and safety. Biological systems, from enzymes to receptors, are inherently chiral, composed of L-amino acids and D-sugars.[1] This intrinsic "handedness" means they often interact differently with the two enantiomers of a chiral drug. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse or toxic effects.[2][3]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that underscore the necessity of understanding the stereochemistry of new drug candidates.[4] These regulations mandate that the absolute stereochemistry of chiral compounds be established early in development and that enantiomers be characterized separately.[2][4] This regulatory landscape has driven a paradigm shift away from the marketing of racemates towards the development of single-enantiomer drugs, a concept often termed a "chiral switch".[5] (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is a prime example of a molecule where control of a single stereocenter is paramount to its function as a precursor for a therapeutically vital compound.

Figure 2: Workflow for the asymmetric synthesis of the target compound using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis

This protocol is a generalized representation based on established methodologies. [6][7]Researchers must adapt and optimize conditions based on their specific laboratory setup and scale.

-

Imine Formation:

-

To a solution of 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF or CH₂Cl₂) is added (R)-2-methylpropane-2-sulfinamide (1.05 eq).

-

A dehydrating agent, such as anhydrous CuSO₄ or Ti(OEt)₄, is added.

-

The mixture is stirred at room temperature or gentle heat until analysis (e.g., TLC or ¹H NMR) shows complete conversion to the N-tert-butanesulfinylimine.

-

The reaction is filtered to remove the dehydrating agent, and the solvent is removed under reduced pressure.

-

-

Diastereoselective Grignard Addition:

-

The crude imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -48 °C to -78 °C) under an inert atmosphere (N₂ or Ar).

-

A solution of isobutylmagnesium bromide (approx. 1.5-2.0 eq) in a suitable solvent is added dropwise over a period of time, maintaining the low temperature.

-

The reaction is stirred at this temperature until completion, as monitored by TLC.

-

-

Quenching and Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

-

Cleavage of the Chiral Auxiliary:

-

The crude sulfinamide product is dissolved in a suitable solvent like methanol (MeOH).

-

A solution of HCl in an alcohol (e.g., 4M HCl in 1,4-dioxane or prepared HCl in MeOH) is added, and the mixture is stirred at room temperature.

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove the sulfinic acid byproduct.

-

The aqueous layer is basified with NaOH to a high pH and extracted with an organic solvent (e.g., CH₂Cl₂).

-

The combined organic layers are dried and concentrated to yield the crude (S)-amine, which can be further purified by chromatography if necessary.

-

Analytical Verification of Chiral Integrity

The synthesis of a chiral molecule is incomplete without a robust analytical framework to verify its stereochemical purity. For (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine, the primary goal is to quantify the enantiomeric excess (% ee), which is a measure of the purity of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

Figure 3: Integrated workflow for the determination of enantiomeric purity using complementary analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. [8]The technique relies on a Chiral Stationary Phase (CSP) that contains a chiral selector capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.

For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective. [9][10]The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is critical. For basic amines, mobile phase additives are essential to achieve good peak shape and resolution. [9]Basic additives like diethylamine (DEA) or ethylenediamine (EDA) compete with the analyte for highly acidic silanol sites on the silica support, preventing peak tailing. Acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can form ion pairs with the amine, which can beneficially alter its interaction with the CSP. [11]

| Parameter | Typical Condition | Rationale / Causality |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series, LUX® Cellulose/Amylose) | Broadly selective for a wide range of chiral compounds, including primary amines. [9] |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol | Normal-phase mode often provides the best selectivity for these types of compounds. |

| Additives | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) | DEA improves peak shape by masking residual silanols. [9]TFA can form ion pairs and modify retention and selectivity. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column dimensions and particle size to ensure good efficiency. |

| Detection | UV (e.g., at 254 nm) | The phenyl ring provides a strong chromophore for UV detection. |

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen the analyte on several polysaccharide-based CSPs (e.g., amylose and cellulose-based columns) using a standard mobile phase (e.g., 90:10 Hexane:IPA with 0.1% DEA).

-

Mobile Phase Optimization: For the column showing the best initial separation, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 25% IPA). A lower alcohol percentage generally increases retention and may improve resolution.

-

Additive Optimization: If peak shape is poor or resolution is insufficient, evaluate different additives. Compare the results of a basic additive (DEA) with an acidic one (TFA). The choice can significantly impact selectivity. [11]4. Sample Preparation: Dissolve a small amount of the synthesized amine in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison to confirm peak identity.

-

Analysis: Inject the sample onto the equilibrated HPLC system. Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a known standard or by injecting an enantiomerically enriched sample.

-

Quantification: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about a molecule's stereochemistry. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. [12]Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other), while a racemic mixture will be CD-silent. [12][13] This property makes CD an excellent tool for two key applications:

-

Assigning Absolute Configuration: By comparing the experimental CD spectrum of the synthesized sample to a known standard or to a theoretically predicted spectrum, the absolute (S) or (R) configuration can be confirmed.

-

Determining Enantiomeric Purity: The magnitude of the CD signal (ellipticity) is directly proportional to the concentration of the chiral substance and its enantiomeric excess. [13]By creating a calibration curve with samples of known enantiomeric composition, the % ee of an unknown sample can be rapidly determined without requiring physical separation of the enantiomers. [14][15]

Experimental Protocol: % ee Determination by CD

-

Standard Preparation: Prepare a series of calibration standards with known % ee values (e.g., 100% S, 80% S, 60% S, etc.) by accurately mixing stock solutions of the pure (S) and (R) enantiomers. A racemic (0% ee) standard should also be prepared.

-

Sample Preparation: Prepare the synthesized sample at the exact same total concentration as the standards, using the same solvent (e.g., methanol or acetonitrile).

-

Spectral Acquisition: Record the CD spectrum for each standard and the unknown sample over a suitable wavelength range (typically in the UV region, e.g., 200-350 nm).

-

Calibration Curve Construction: Identify a wavelength with a strong CD signal (a Cotton effect maximum or minimum). Plot the measured ellipticity (in millidegrees) at this wavelength versus the known % ee of the standards. The plot should be linear. [13]5. Purity Determination: Measure the ellipticity of the unknown sample at the same wavelength and use the linear regression equation from the calibration curve to calculate its % ee.

Biological Context and Significance

The stringent control over the stereochemistry of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is directly linked to its role as a precursor for the antidiabetic drug Repaglinide. [6][16][17]Repaglinide is a non-sulfonylurea insulin secretagogue that works by closing ATP-dependent potassium channels on the surface of pancreatic β-cells. The pharmacological activity resides predominantly in the (S)-enantiomer of the final drug product. [6]Therefore, starting with an enantiomerically pure intermediate is a critical quality attribute that ensures the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

Furthermore, the structural motif of a chiral amine attached to a substituted phenyl ring is a common pharmacophore. Similar structures have been investigated as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune signaling. [18][19][20][21][22]While this specific molecule is primarily associated with Repaglinide, its chiral properties and synthetic accessibility make its derivatives potential candidates for exploration in other therapeutic areas, reinforcing the importance of a deep understanding of its stereochemical characteristics.

Conclusion

(S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine stands as a testament to the principles of modern pharmaceutical chemistry, where chirality is a central design element. This guide has detailed the critical aspects of its stereochemistry, from the logic of its asymmetric synthesis to the rigorous analytical methods required to confirm its enantiomeric integrity. The protocols and workflows presented herein, grounded in established scientific literature, provide a self-validating system for researchers and developers. By understanding and controlling the chiral properties of this key intermediate, scientists can ensure the quality, efficacy, and safety of the life-saving medicines derived from it.

References

- The Significance of Chirality in Drug Design and Development. (2011). Bentham Science.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

- The Significance of Chirality in Drug Design and Development. (2011).

- Role of Chirality in Drugs. (2018). Juniper Publishers.

- Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. (2020). PubMed.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. (n.d.).

- HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.

- Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (n.d.).

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).

- The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy. (n.d.). AIP Publishing.

- Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. (2023).

- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018).

- Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. (2023). PubMed.

- Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. (2020).

- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (n.d.). RSC Publishing.

- Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. (2021).

- Studies on Diastereofacial Selectivity of a Chiral tert-Butanesulfinimines for the Preparation of (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine for the Synthesis of Repaglinide. (2013).

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). PubMed.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Studies on Diastereofacial Selectivity of a Chiral tert-Butanesulfinimines for the Preparation of (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine for the Synthesis of Repaglinide. (2013). Asian Journal of Chemistry.

- An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. (2012).

- Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2012).

- (S)-3-Methyl-1-(2-piperidine-1-yl-phenyl)-butylamine. (n.d.). CymitQuimica.

- 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. (n.d.).

- (S)-3-METHYL-1-[2-(1-PIPERIDINYL)

- (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine. (n.d.). ChemicalBook.

- CAS 147769-93-5 | (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine supply. (n.d.). Guidechem.

- 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate. (n.d.).

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. yakhak.org [yakhak.org]

- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Determining the Solubility of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, a key intermediate in the synthesis of the antidiabetic drug Repaglinide.[1] The principles and methodologies detailed herein are designed to ensure scientific integrity, producing reliable and reproducible solubility data crucial for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the behavior of an active pharmaceutical ingredient (API) or its intermediates at every stage of the drug development lifecycle. For this compound, understanding its solubility profile is paramount for optimizing its synthesis, purification, and subsequent reaction steps to form Repaglinide. A comprehensive solubility assessment informs the selection of appropriate solvent systems, which is a critical decision impacting process efficiency, product purity, safety, and environmental footprint.[2][3]

This guide will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and present a detailed, field-proven protocol for the experimental determination of solubility.

Theoretical Framework and Strategic Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like," where a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.[4] this compound is a molecule possessing both aromatic and aliphatic amine functionalities, which influences its solubility characteristics.[5][6]

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

The presence of the amine groups suggests potential solubility in protic solvents capable of hydrogen bonding. The aromatic ring and the alkyl chain contribute to its nonpolar character, indicating solubility in organic solvents.[7] Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines show better solubility in aliphatic solvents.[4]

Rationale for Solvent Selection

A well-designed solubility study should encompass a range of solvents with varying polarities and functionalities. The selection should be guided by safety, environmental impact, and relevance to potential manufacturing processes.[8][9] Based on the structure of the target compound and its role as an intermediate for Repaglinide, which is soluble in ethanol and DMSO, the following solvents are recommended for initial screening.[10][11]

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Recommended Solvents | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding with the amine groups. Commonly used in pharmaceutical synthesis.[12] |

| Ketones | Acetone | A polar aprotic solvent that can interact with the polar functionalities of the molecule. |

| Ethers | Tetrahydrofuran (THF) | A less polar aprotic solvent, useful for assessing solubility in ether-type process solvents. |

| Esters | Ethyl Acetate | A moderately polar solvent frequently used in extraction and chromatography. |

| Aromatic Hydrocarbons | Toluene | A nonpolar aromatic solvent to assess the solubility contribution of the phenyl group.[4] |

| Amides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents known for their broad solvency power, often used for poorly soluble compounds.[10] |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | A non-protic solvent with moderate polarity, often used in organic synthesis. |

| Aqueous Systems | Purified Water, pH-adjusted Buffers | To determine aqueous solubility, which is critical for understanding environmental fate and potential for aqueous processing steps.[13] |

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[14][15] The following protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Pipette a precise volume of the selected solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Temperature control is crucial as solubility is temperature-dependent.[16]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[15][17] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a period to allow for sedimentation of the excess solid.[15]

-

For a more complete separation, centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

If necessary, filter the aliquot through a syringe filter compatible with the solvent to remove any remaining particulates.

-

Accurately dilute the sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the known concentrations.

-

Calculate the concentration of the compound in the saturated solution from the calibration curve, accounting for the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 2: Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Insert Data] | [Insert Data] |

| Ethanol | [Insert Data] | [Insert-Data] |

| Isopropanol | [Insert Data] | [Insert Data] |

| Acetone | [Insert Data] | [Insert Data] |

| Tetrahydrofuran (THF) | [Insert Data] | [Insert Data] |

| Ethyl Acetate | [Insert Data] | [Insert Data] |

| Toluene | [Insert Data] | [Insert Data] |

| Dimethylformamide (DMF) | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] |

| Dichloromethane (DCM) | [Insert Data] | [Insert Data] |

| Purified Water | [Insert Data] | [Insert Data] |

The results from this table will provide a comprehensive solubility profile, enabling informed decisions for the subsequent stages of pharmaceutical development. For instance, high solubility in a particular solvent might suggest its suitability for a reaction medium, while moderate solubility in a less volatile solvent could be advantageous for crystallization processes.

Conclusion: Ensuring Trustworthy and Actionable Data

This guide has outlined a robust framework for determining the solubility of this compound. By combining a sound theoretical understanding of solubility with a meticulous and validated experimental protocol, researchers can generate high-quality, reliable data. Such data is indispensable for the efficient and safe development of pharmaceutical processes, ultimately contributing to the quality of the final drug product. Adherence to these principles of scientific integrity ensures that the solubility profile generated is not just a set of numbers, but actionable intelligence for the drug development professional.

References

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

ResearchGate. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Retrieved from [Link]

-

SNS Courseware. (n.d.). Amines and Heterocycles. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Organic Chemistry II. (n.d.). Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Scribd. (n.d.). Pharmaceutical Solvents in Product Development. Retrieved from [Link]

-

SNS Courseware. (n.d.). II: AROMATIC AMINES. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of repaglinide in different types oil containing 3.2% span 80. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Methyl-1-butanamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. acs.org [acs.org]

- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scribd.com [scribd.com]

- 13. snscourseware.org [snscourseware.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. enamine.net [enamine.net]

An In-depth Technical Guide to the Thermal Stability of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Introduction

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical entity of significant interest within pharmaceutical development, notably as a specified impurity of the anti-diabetic drug, Repaglinide.[1][2] Its molecular structure, featuring a chiral center, a butylamine chain, and a piperidino-substituted phenyl group, presents a unique combination of functional groups that dictate its physicochemical properties, including its thermal stability.[1][3] Understanding the thermal behavior of this compound is critical for ensuring the quality, safety, and efficacy of any drug substance or product with which it is associated.

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The protocols and insights herein are structured to provide a self-validating system for the robust characterization of this molecule's response to thermal stress.

The Critical Role of Thermal Stability in Drug Development

Thermal stability is a cornerstone of pharmaceutical quality.[4] An active pharmaceutical ingredient (API) or its impurities can undergo degradation under the influence of heat, leading to a loss of potency, the formation of toxic byproducts, and alterations in physical properties such as solubility and bioavailability.[5] For this compound, a comprehensive thermal stability profile is essential for:

-

Defining Storage Conditions: Establishing optimal temperature ranges to prevent degradation and ensure shelf-life.[6]

-

Guiding Formulation Development: Selecting compatible excipients and manufacturing processes that will not compromise the compound's integrity.[4][6]

-

Ensuring Regulatory Compliance: Providing robust data to support regulatory submissions and demonstrate control over impurities.[7]

Core Analytical Techniques for Thermal Stability Assessment

Two primary thermoanalytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), form the foundation of thermal stability assessment.[6]

Differential Scanning Calorimetry (DSC)